(2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid
Description
(2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid is a polyhalogenated aromatic boronic acid derivative with a molecular formula C₇H₅BBrClFO₂ and an estimated molecular weight of ~265.3 g/mol (calculated based on substituents). Its structure features bromo (position 2), chloro (position 3), fluoro (position 6), and methyl (position 4) substituents on the phenyl ring (Figure 1). These electron-withdrawing groups (EWGs) significantly influence its Lewis acidity, solubility, and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) or interactions with biomolecules like proteases or diols .
Boronic acids are pivotal in medicinal chemistry and materials science due to their reversible diol-binding capacity, enabling applications in sensors, drug delivery, and enzyme inhibition. The unique substitution pattern of this compound may enhance its binding affinity for specific targets compared to simpler analogs .
Properties
Molecular Formula |
C7H6BBrClFO2 |
|---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
(2-bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H6BBrClFO2/c1-3-2-4(11)5(8(12)13)6(9)7(3)10/h2,12-13H,1H3 |
InChI Key |
PJNMXURGWSWWBG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C(=C1Br)Cl)C)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1 compares (2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid with similar compounds identified in the literature:
Key Observations :
- Fluoro substituents exert through-space electronic effects, stabilizing the boronate conjugate base .
- Steric Effects : The 4-methyl group introduces steric hindrance, which may reduce binding efficiency in sterically sensitive applications (e.g., enzyme inhibition) compared to smaller substituents like methoxy .
Cross-Coupling Reactions :
The compound’s bromo and chloro groups serve as leaving groups in Suzuki-Miyaura coupling, enabling synthesis of complex biaryl structures. However, its reactivity may be slower than less-halogenated analogs (e.g., (6-Bromo-2-fluorophenyl)boronic acid) due to steric and electronic effects .
Biological Activity
(2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and its role in therapeutic applications.
Boronic acids, including this compound, are known for their ability to interact with diols and amino alcohols, which are common in biological systems. The boron atom can form reversible covalent bonds with these functional groups, influencing various biochemical pathways.
-
Inhibition of Enzymes :
- Boronic acids often act as enzyme inhibitors, particularly in proteases and kinases. They can stabilize the transition state of enzymatic reactions, thereby reducing the activity of target enzymes.
- Antiviral Activity :
Antiviral Efficacy
Research has demonstrated that boronic acids exhibit antiviral properties. A study highlighted the antiviral activity of benzyl boronic acids against HCV genotypes 1–6. While specific data on this compound is limited, its structural similarities suggest potential antiviral applications .
Antitumor Activity
Recent investigations into boronic acid derivatives have revealed their potential in cancer therapy. For example, compounds structurally related to this compound have been shown to inhibit tumor growth in preclinical models by inducing apoptosis and inhibiting cell proliferation .
Case Studies
- HCV Inhibition :
- Cancer Treatment :
Table 1: Biological Activity Summary of Related Boronic Acids
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
